molecular formula C20H23N3O5 B12483950 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12483950
M. Wt: 385.4 g/mol
InChI Key: HCFFZMJZKNOZKB-UHFFFAOYSA-N
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Description

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolone core, and methoxy-substituted phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized via a cyclization reaction involving a suitable diketone and an amine under acidic or basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a Friedel-Crafts acylation reaction using a dimethoxybenzene derivative and an acyl chloride.

    Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions, often under reflux conditions with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkoxides (RO⁻), amines (RNH₂)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: Shares the dimethoxyphenyl and acetyl groups but differs in the core structure and functional groups.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring instead of a pyrrolone core and has different substituents.

Uniqueness

4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an imidazole ring and a pyrrolone core allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H23N3O5/c1-13(24)17-18(15-6-5-14(27-2)11-16(15)28-3)23(20(26)19(17)25)9-4-8-22-10-7-21-12-22/h5-7,10-12,18,25H,4,8-9H2,1-3H3

InChI Key

HCFFZMJZKNOZKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)OC)OC)CCCN3C=CN=C3)O

Origin of Product

United States

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